Cas no 1235391-02-2 (phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate)

Phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a thiophene-3-carboxamidomethyl group at the 4-position and a phenyl carbamate at the 1-position. This structure confers versatility in medicinal chemistry and drug development, particularly as a potential intermediate for bioactive molecules. The thiophene moiety enhances electronic properties, while the carbamate group offers stability and reactivity for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting neurological or metabolic pathways. The compound’s purity and synthetic accessibility support its utility in high-throughput screening and lead optimization.
phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate structure
1235391-02-2 structure
Product name:phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate
CAS No:1235391-02-2
MF:C18H20N2O3S
MW:344.428003311157
CID:6439548

phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate
    • phenyl 4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxylate
    • Inchi: 1S/C18H20N2O3S/c21-17(15-8-11-24-13-15)19-12-14-6-9-20(10-7-14)18(22)23-16-4-2-1-3-5-16/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,19,21)
    • InChI Key: MJXTWHAUHORVKI-UHFFFAOYSA-N
    • SMILES: N1(C(OC2=CC=CC=C2)=O)CCC(CNC(C2C=CSC=2)=O)CC1

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Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5033-3579-4mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
4mg
$66.0 2023-09-10
Life Chemicals
F5033-3579-5mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
5mg
$69.0 2023-09-10
Life Chemicals
F5033-3579-20mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
20mg
$99.0 2023-09-10
Life Chemicals
F5033-3579-10mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
10mg
$79.0 2023-09-10
Life Chemicals
F5033-3579-15mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
15mg
$89.0 2023-09-10
Life Chemicals
F5033-3579-10μmol
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5033-3579-2μmol
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5033-3579-2mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
2mg
$59.0 2023-09-10
Life Chemicals
F5033-3579-30mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
30mg
$119.0 2023-09-10
Life Chemicals
F5033-3579-75mg
phenyl 4-{[(thiophen-3-yl)formamido]methyl}piperidine-1-carboxylate
1235391-02-2
75mg
$208.0 2023-09-10

Additional information on phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate

Phenyl 4-{(Thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1235391-02-2): A Comprehensive Overview

Phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1235391-02-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate is composed of a piperidine ring, a thiophene moiety, and a phenyl group, interconnected through specific functional groups. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound. The piperidine ring, a common structural element in many bioactive molecules, contributes to the compound's ability to interact with various biological targets. The thiophene moiety, known for its aromaticity and electron-donating properties, enhances the compound's stability and reactivity. The phenyl group further adds to the compound's hydrophobicity and influences its binding affinity to specific receptors.

The synthesis of phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate involves several well-defined steps. One of the commonly used methods involves the reaction of 4-(aminomethyl)piperidine with thiophene-3-carbaldehyde to form the intermediate imine, followed by reductive amination using sodium borohydride. The resulting amine is then coupled with phenyl chloroformate to yield the final product. This synthetic route is efficient and scalable, making it suitable for both laboratory-scale synthesis and potential industrial production.

In terms of biological activities, phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate has shown promising results in various preclinical studies. Recent research has focused on its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. Studies have demonstrated that this compound can selectively bind to specific GPCRs, modulating their activity and potentially influencing downstream signaling pathways. This property makes it a valuable candidate for the development of drugs targeting conditions such as neurological disorders, cardiovascular diseases, and inflammatory conditions.

Furthermore, phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This effect is attributed to its ability to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation. These findings suggest that the compound could be developed into an effective anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its potential therapeutic applications, phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate has also been studied for its pharmacokinetic properties. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has good bioavailability, making it suitable for oral administration. It also demonstrates low toxicity in animal models, which is an important consideration for drug development.

The safety profile of phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, phenyl 4-{(thiophen-3-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1235391-02-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.

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